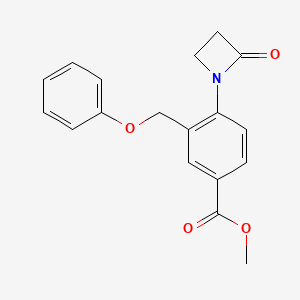![molecular formula C12H18N2O5S B14420521 3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid CAS No. 87044-34-6](/img/structure/B14420521.png)
3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid is a chemical compound that features a nitrophenyl group attached to a propyl chain, which is further connected to an amino group and a propane-1-sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by reacting benzene with a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The nitrobenzene is then subjected to Friedel-Crafts alkylation using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(3-nitrophenyl)propane.
Amination: The 3-(3-nitrophenyl)propane undergoes a reduction reaction to convert the nitro group to an amino group, forming 3-(3-aminophenyl)propane.
Sulfonation: Finally, the 3-(3-aminophenyl)propane is reacted with propane-1-sulfonic acid under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonic acid group can form strong ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid: Similar in structure but lacks the nitrophenyl group.
3-Nitrobenzenepropanoic acid: Contains a nitrophenyl group but lacks the sulfonic acid group.
Uniqueness
3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid is unique due to the presence of both the nitrophenyl and sulfonic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
87044-34-6 |
|---|---|
Molecular Formula |
C12H18N2O5S |
Molecular Weight |
302.35 g/mol |
IUPAC Name |
3-[3-(3-nitrophenyl)propylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H18N2O5S/c15-14(16)12-6-1-4-11(10-12)5-2-7-13-8-3-9-20(17,18)19/h1,4,6,10,13H,2-3,5,7-9H2,(H,17,18,19) |
InChI Key |
QWLDZSABBNMSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCCNCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


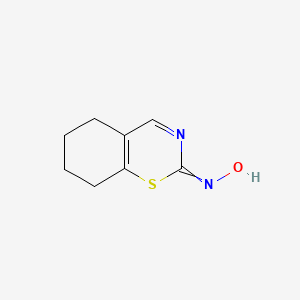

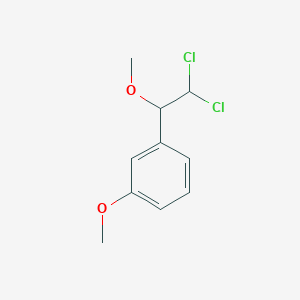


![6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14420485.png)
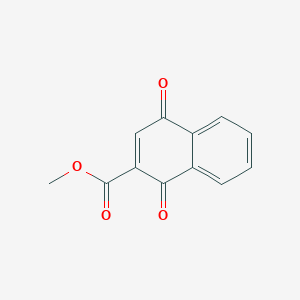
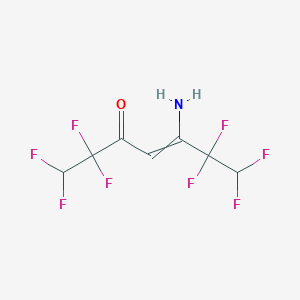

![1-Azabicyclo[4.2.0]octane--iodomethane (1/1)](/img/structure/B14420502.png)
![2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14420506.png)
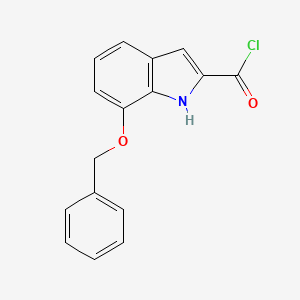
![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
